R-7050 -

R-7050

Catalog Number: EVT-281684
CAS Number:
Molecular Formula: C16H8ClF3N4S
Molecular Weight: 380.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cell-permeable TNF-α receptor signaling antagonist (EC50 = 0.631 μM in ICAM-1 ELISA assay). Blocks TNFR1 association with TRADD and RIP1. Blocks TNF-α -induced activation of  NF-κB and MAPK pathway signaling. Blocks nuclear translocation of NF-κB. Selective for (2.3-fold) for TNF-α-mediated signaling over IL-1β- mediated signaling. Protects against neovascular injury in animal models of intracerebral hemorrhage.
R-7050 is a TNF-α receptor antagonist. It acts by blocking receptor-adaptor molecule complex formation and subsequent receptor internalization, but not TNF-α ligand-receptor binding.

CP-68,247 (121)

    Compound Description: CP-68,247, also known as 8-chloro-4-(cyclohexyl-amino)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline, is identified as a highly potent and selective adenosine A1 receptor antagonist. [] It exhibits an IC50 of 28 nM at the A1 receptor, demonstrating greater than 3000-fold selectivity over the A2 receptor. [] This compound showcases the importance of specific substituents for achieving high A1 receptor affinity within this chemical class.

CP-66,713 (128)

    Compound Description: CP-66,713, chemically named 4-amino-8-chloro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxaline, is a potent adenosine A2 receptor ligand with an IC50 of 21 nM. [] This compound demonstrates 13-fold selectivity for the A2 receptor over the A1 receptor. [] The structure-activity relationship (SAR) studies highlighted the importance of the 4-amino group for A2 receptor affinity.

1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one (JNJ-40411813/ADX71149)

    Compound Description: JNJ-40411813/ADX71149 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). [] Interestingly, it exhibits 5-Hydroxytryptamine (5HT2A) receptor antagonism in rodents due to a rodent-specific metabolite. [] This compound demonstrated efficacy in various preclinical models for antipsychotic activity.

    Relevance: Although JNJ-40411813/ADX71149 does not belong to the [, , ]triazolo[4,3-a]quinoxaline family like 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline, its inclusion in this research highlights the exploration of different chemical classes for modulating similar biological targets, such as adenosine receptors. This suggests that alternative scaffolds may offer unique pharmacological profiles and therapeutic potential for conditions like depression.

3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605)

    Compound Description: JNJ-42153605 acts as a selective positive allosteric modulator (PAM) of the mGlu2 receptor. [] This selectivity makes it a valuable tool for dissecting the specific roles of mGlu2 receptor modulation without directly activating the mGlu3 receptor.

LY404039

    Compound Description: LY404039 is an orthosteric agonist of both mGlu2 and mGlu3 receptors. [] It serves as a valuable pharmacological tool to investigate the effects of simultaneous activation of both receptor subtypes.

    Relevance: Although LY404039 differs structurally from 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline and does not belong to the [, , ]triazolo[4,3-a]quinoxaline class, its inclusion in the same study emphasizes the importance of exploring different mechanisms for modulating the same biological pathways.

Source and Classification

R-7050 is sourced from various chemical suppliers and research institutions, with its chemical identity confirmed by its CAS number 303997-35-5. It falls under the category of small molecule inhibitors, specifically targeting the signaling pathways activated by Tumor Necrosis Factor-alpha. This classification places R-7050 among other therapeutic agents that aim to mitigate inflammatory responses in various diseases.

Synthesis Analysis

Methods of Synthesis

The synthesis of R-7050 involves several chemical reactions that typically include the following steps:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for creating the core structure of R-7050.
  2. Reactions: Common synthetic methods may include nucleophilic substitutions, cyclizations, and coupling reactions to build the complex molecular framework.
  3. Purification: After synthesis, R-7050 is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological assays.

Technical Details

Molecular Structure Analysis

Structure

R-7050 has a molecular formula of C16H8ClF3N4SC_{16}H_{8}ClF_{3}N_{4}S and a molecular weight of 380.77 g/mol. Its structure includes a cyclopentenone core which is essential for its biological activity.

Data

The compound appears as a yellow solid and exhibits specific UV absorbance characteristics that can be utilized for analytical purposes. Detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Chemical Reactions Analysis

Reactions Involving R-7050

R-7050 primarily functions by inhibiting the association of Tumor Necrosis Factor-alpha receptor 1 with its adaptor proteins such as TNF receptor-associated death domain protein (TRADD) and receptor-interacting protein 1 (RIP1). This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and apoptosis.

Technical Details

Experimental studies have demonstrated that R-7050 does not interfere with the binding of Tumor Necrosis Factor-alpha to its receptor but selectively blocks subsequent intracellular interactions, thereby modulating inflammatory responses without completely abrogating the cytokine's activity.

Mechanism of Action

Process

R-7050 exerts its effects by disrupting the signaling cascade initiated by Tumor Necrosis Factor-alpha. Upon binding to its receptor, Tumor Necrosis Factor-alpha typically activates several intracellular pathways leading to inflammation and cell survival. R-7050 interrupts this process by preventing the recruitment of adaptor proteins necessary for signal transduction.

Data

Research indicates that treatment with R-7050 in cellular models results in decreased activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways, highlighting its potential therapeutic role in conditions characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow solid
  • Melting Point: Specific melting point data is typically not provided but can be determined through laboratory analysis.

Chemical Properties

Relevant analytical techniques such as differential scanning calorimetry or thermogravimetric analysis may be employed for comprehensive characterization.

Applications

R-7050 has potential applications in scientific research focused on inflammatory diseases, autoimmune disorders, and conditions where Tumor Necrosis Factor-alpha plays a critical role. It serves as a valuable tool for studying the mechanisms underlying cytokine signaling and offers insights into developing therapeutic strategies aimed at modulating immune responses.

Properties

Product Name

R-7050

IUPAC Name

8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Molecular Formula

C16H8ClF3N4S

Molecular Weight

380.8 g/mol

InChI

InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H

InChI Key

SUUMKHOVGVYGOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

R-7050; R 7050; R7050; TNF-α Antagonist III;

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.